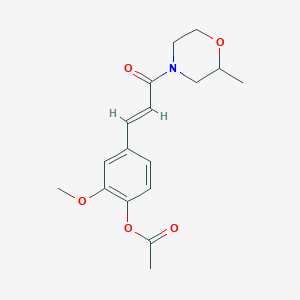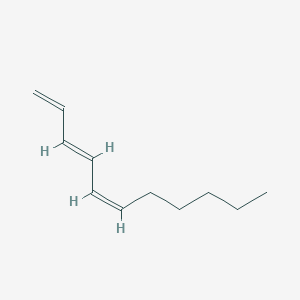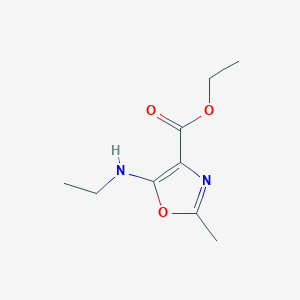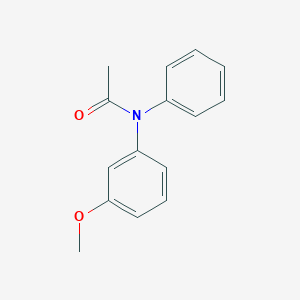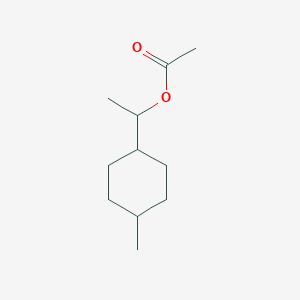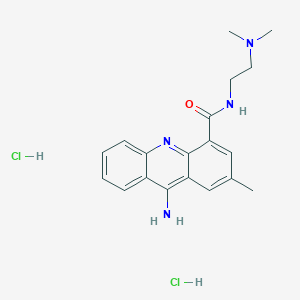![molecular formula C9H12O2 B010893 Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) CAS No. 108510-32-3](/img/structure/B10893.png)
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI), also known as TCOCA, is a cyclic carboxylic acid that has been of great interest to the scientific community due to its potential therapeutic applications. TCOCA is a stereoisomer of tricyclo[3.1.1.12,4]octane-3-carboxylic acid, which is a bicyclic compound that has been found to possess anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. Studies have shown that Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
Mecanismo De Acción
The mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the glutamatergic system. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key cytokines involved in the inflammatory response. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal survival.
Efectos Bioquímicos Y Fisiológicos
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to reduce pain in animal models of inflammatory and neuropathic pain. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). One area of interest is the development of more potent and selective Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) analogs. Another area of interest is the investigation of the potential therapeutic applications of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in human diseases, such as chronic pain and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) and its effects on the glutamatergic system.
Métodos De Síntesis
The synthesis of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been described in several studies. One of the most commonly used methods involves the reaction of tricyclo[3.1.1.12,4]oct-6-ene-3,4-dicarboxylic anhydride with sodium methoxide in methanol. The resulting product is then treated with hydrochloric acid to obtain Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Propiedades
Número CAS |
108510-32-3 |
|---|---|
Nombre del producto |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
tricyclo[3.1.1.12,4]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-3-7(8)5-1-4(6)2-5/h4-8H,1-3H2,(H,10,11) |
Clave InChI |
KVSJWBMYIVDGOY-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3CC2C3C(=O)O |
SMILES canónico |
C1C2CC1C3CC2C3C(=O)O |
Sinónimos |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



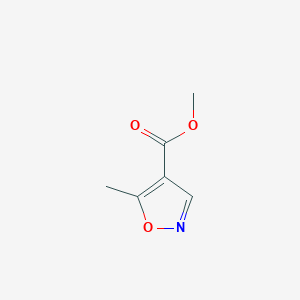
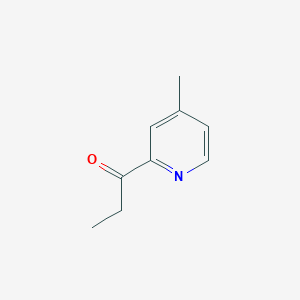
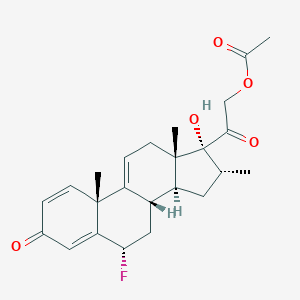
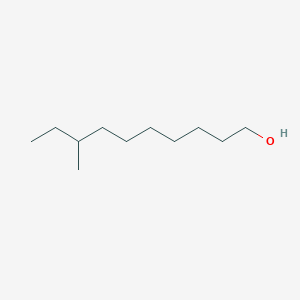
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
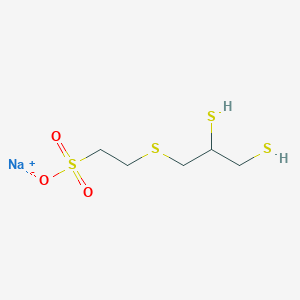
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
